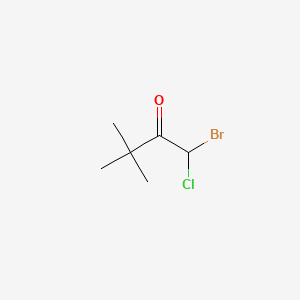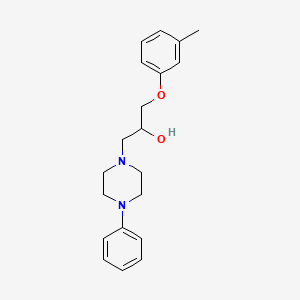
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H16BrNO2. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the 6-position and a phenylmethyl group at the 1-position, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide typically involves the reaction of 6-methoxyquinoline with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinium derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide
- 6-Methoxy-1-(2-(4-methylphenyl)-2-oxoethyl)quinolinium bromide
- 4-Hydroxy-2-quinolones
Uniqueness
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63816-10-4 |
|---|---|
Molecular Formula |
C17H16BrNO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-benzyl-6-methoxyquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c1-19-16-9-10-17-15(12-16)8-5-11-18(17)13-14-6-3-2-4-7-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
KLOXHFPRGMBVIB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


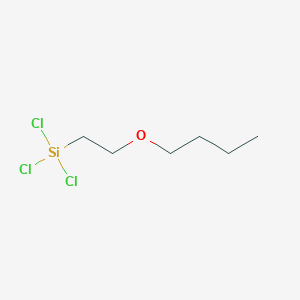
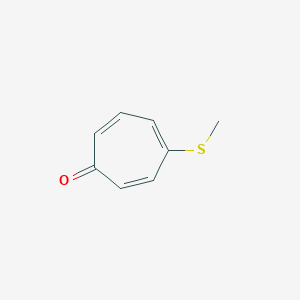
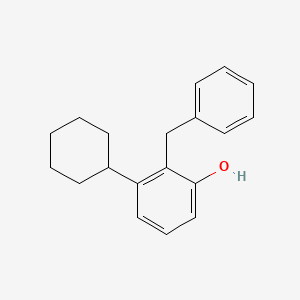
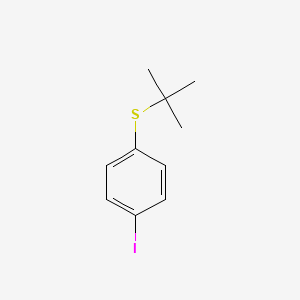
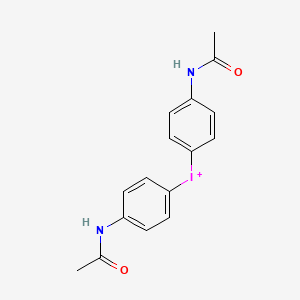
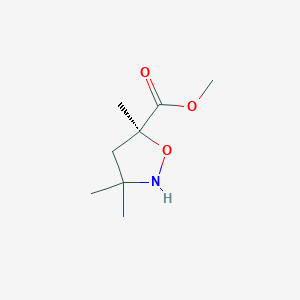


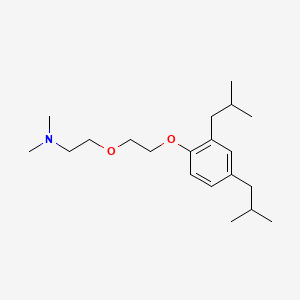
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)

